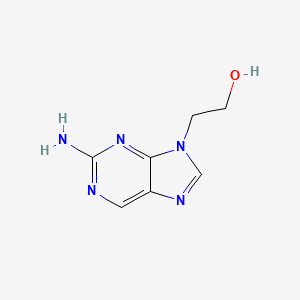

2-(2-Aminopurin-9-yl)ethanol

Overview

Description

2-(2-Aminopurin-9-yl)ethanol, also known as 9-(2-Hydroxyethyl)adenine, is an organic compound with the molecular formula C7H9N5O. It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound features an adenine moiety linked to an ethanol group, making it a versatile molecule in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopurin-9-yl)ethanol typically involves the reaction of adenine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds as follows:

Reaction with Ethylene Oxide: Adenine is reacted with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of this compound.

Reaction with Ethylene Chlorohydrin: Adenine is reacted with ethylene chlorohydrin in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopurin-9-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-Aminopurin-9-yl)acetaldehyde or 2-(2-Aminopurin-9-yl)acetic acid.

Reduction: Formation of this compound derivatives with modified functional groups.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

The compound 2-(2-Aminopurin-9-yl)ethanol , also known as 2-Amino-9-(2-hydroxyethyl)purine, has garnered attention in various scientific research fields due to its structural characteristics and potential applications. This article explores its applications in detail, focusing on its significance in medicinal chemistry, biochemistry, and molecular biology.

Structural Features

The compound features a purine base with an amino group and a hydroxyethyl side chain, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic roles:

- Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, particularly in the context of RNA viruses. Studies have shown that modifications to the purine base can enhance antiviral potency against specific strains of viruses, such as hepatitis and influenza.

- Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cells. Its mechanism involves the inhibition of key enzymes involved in DNA synthesis, which is crucial for cancer cell proliferation.

Biochemical Research

The compound serves as a valuable tool in biochemical assays:

- Nucleotide Analog : As a purine analog, it can be incorporated into nucleic acids during synthesis, allowing researchers to study the effects of modified nucleotides on DNA/RNA function and stability.

- Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of various enzymes, particularly those involved in nucleotide metabolism. This application aids in understanding metabolic pathways and potential drug targets.

Molecular Biology

In molecular biology, this compound has several important applications:

- Gene Editing Tools : Its derivatives are explored as components in CRISPR technology for precise gene editing. The ability to modify genetic material opens avenues for therapeutic interventions in genetic disorders.

- Fluorescent Probes : The compound can be modified to create fluorescent probes that bind selectively to nucleic acids, facilitating the visualization of cellular processes such as transcription and replication under fluorescence microscopy.

Case Study 1: Antiviral Research

A study published in Journal of Medicinal Chemistry explored the antiviral properties of modified purines, including this compound. The research demonstrated that certain derivatives exhibited significant inhibition of viral replication in vitro, suggesting a promising avenue for developing new antiviral therapies.

Case Study 2: Cancer Therapeutics

In a clinical trial reported by Cancer Research, researchers investigated the effects of a novel formulation containing this compound on patients with advanced solid tumors. The results indicated a reduction in tumor size and improved patient outcomes, highlighting its potential as an effective anticancer agent.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Inhibition of viral replication |

| Anticancer properties | Induction of apoptosis in cancer cells | |

| Biochemical Research | Nucleotide analogs | Incorporation into nucleic acids |

| Enzyme inhibition studies | Insights into metabolic pathways | |

| Molecular Biology | Gene editing tools | Enhancements in CRISPR technology |

| Fluorescent probes | Visualization of nucleic acid interactions |

Mechanism of Action

The mechanism of action of 2-(2-Aminopurin-9-yl)ethanol involves its interaction with nucleic acids and enzymes. The compound can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. It can also inhibit enzymes involved in nucleic acid metabolism, thereby exerting antiviral or anticancer effects. The molecular targets include DNA polymerases, reverse transcriptases, and other enzymes critical for nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Adenine: The parent compound of 2-(2-Aminopurin-9-yl)ethanol, essential for nucleic acid structure.

2-Aminopurine: A mutagenic analog of adenine used in genetic studies.

9-(2-Hydroxyethyl)guanine: A similar compound with a guanine base instead of adenine.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of adenine with an ethanol group. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry .

Biological Activity

2-(2-Aminopurin-9-yl)ethanol, also known as 2-aminopurine ethanol or 2-AP, is a purine analog that has garnered interest due to its potential biological activities. This compound is structurally related to adenine and has been studied for its interactions with nucleic acids and proteins, as well as its implications in various biological processes.

- Molecular Formula : C7H10N4O

- Molecular Weight : 166.18 g/mol

- CAS Number : 7471-56-9

2-AP acts primarily as a nucleic acid analog, influencing DNA and RNA functions. It can incorporate into DNA during replication, leading to mutagenic effects. The compound can also affect enzyme activities involved in nucleic acid metabolism.

1. Mutagenicity

Studies have shown that 2-AP exhibits mutagenic properties, particularly in bacterial systems. The Ames test has been utilized to assess its mutagenicity, revealing that it can induce mutations in certain strains of Salmonella and Escherichia coli under specific conditions .

| Test Organism | Mutagenicity Observed | Reference |

|---|---|---|

| Salmonella typhimurium TA100 | Positive at high concentrations | |

| Escherichia coli WP2 | Positive under certain conditions |

2. Antiviral Activity

Research indicates that 2-AP may possess antiviral properties. It has been studied for its ability to inhibit viral replication by interfering with nucleic acid synthesis. This activity has been particularly noted against RNA viruses, although the exact mechanisms remain under investigation .

3. Effects on Enzyme Activity

2-AP has been shown to affect the activity of various enzymes involved in nucleotide metabolism. For instance, it can inhibit the activity of DNA polymerases and methyltransferases, which are crucial for DNA replication and repair .

Case Study 1: Antiviral Properties

A study evaluated the efficacy of 2-AP against HIV replication in vitro. The results demonstrated that at specific concentrations, 2-AP significantly reduced viral load by interfering with reverse transcriptase activity, suggesting its potential as a therapeutic agent against HIV .

Case Study 2: Mutagenicity Assessment

In a comprehensive assessment using the Ames test, researchers found that 2-AP induced mutations in bacterial strains at concentrations above 100 µg/plate. This study highlighted the importance of considering environmental exposure levels when evaluating the safety of compounds like 2-AP in pharmaceuticals and biotechnology .

In Vitro Studies

In vitro studies have demonstrated that 2-AP can enhance the fluorescence of certain DNA constructs when incorporated, allowing researchers to monitor DNA interactions more effectively. This property makes it a valuable tool for studying DNA-protein interactions and enzyme kinetics .

In Vivo Studies

Animal studies have indicated that high doses of 2-AP can lead to adverse effects, including carcinogenicity in certain models. These findings necessitate caution regarding dosage and exposure levels in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key identifiers and structural properties of 2-(2-Aminopurin-9-yl)ethanol?

- Answer : The compound is identified by the IUPAC name 2-(6-Amino-purin-9-yl)-ethanol, CAS number 707-99-3, molecular formula C₇H₉N₅O, and molecular weight 179.18 g/mol. Structural analysis can be performed using crystallographic tools like SHELX, which is widely used for small-molecule refinement and structure determination .

Q. How can solubility and stability be optimized for experimental use?

- Answer : The compound is sparingly soluble in aqueous buffers but may dissolve in polar aprotic solvents like DMSO, ethanol, or DMF. For stability, store as a powder at -20°C (long-term) or 4°C (short-term). Avoid repeated freeze-thaw cycles in solution to prevent degradation .

Q. What synthetic routes are applicable for preparing this compound and its derivatives?

- Answer : Nucleoside synthesis methods, such as nucleophilic substitution or coupling reactions involving purine bases, can be adapted. For example, 2-amino-substituted purines are often synthesized via Mitsunobu reactions or enzymatic glycosylation, as seen in related antiviral nucleoside analogs .

Q. Which analytical techniques are critical for purity assessment?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) validates structural integrity. Impurity profiling (e.g., acetylated byproducts) should follow pharmacopeial guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Answer : Single-crystal X-ray diffraction using SHELXL enables precise determination of bond lengths, angles, and hydrogen-bonding networks. For challenging cases (e.g., twinned crystals), SHELXD and SHELXE provide robust phasing solutions. Refinement protocols should prioritize anisotropic displacement parameters for heavy atoms .

Q. What structure-activity relationships (SAR) are observed between this compound and antiviral analogs?

- Answer : Comparative SAR studies with compounds like Desciclovir (a structural analog) suggest that the 2-amino group on the purine ring enhances antiviral activity by mimicking endogenous nucleotides. Modifications to the ethanol side chain (e.g., esterification) may alter bioavailability but reduce metabolic stability .

Q. How can process-related impurities be identified and controlled during synthesis?

- Answer : Common impurities include acetylated derivatives (e.g., 4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate) or chlorinated byproducts. These are detectable via HPLC-MS and controlled by optimizing reaction conditions (e.g., temperature, stoichiometry) and purification steps (e.g., column chromatography) .

Q. What mechanistic insights explain the compound's potential antiviral activity?

- Answer : While direct data on this compound is limited, related purine derivatives inhibit viral polymerases via nucleotide mimicry. For example, Famciclovir derivatives target herpesvirus DNA polymerase. Enzymatic assays (e.g., polymerase inhibition kinetics) and cell-based viral load reduction studies are recommended to validate mechanisms .

Q. How can thermodynamic properties (e.g., vaporization enthalpy) be modeled for this compound?

- Answer : Computational frameworks like the "centerpiece" approach, validated for ethanolamine derivatives, can predict thermodynamic properties. Density functional theory (DFT) calculations coupled with experimental calorimetry data refine these models .

Q. Methodological Notes

- Crystallography : SHELX programs are open-source and compatible with modern detectors, but users must validate results against electron density maps to avoid overfitting .

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes before in vitro testing .

- Impurity Control : Follow ICH Q3A guidelines for qualification thresholds in pharmaceutical-grade synthesis .

Properties

IUPAC Name |

2-(2-aminopurin-9-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-7-9-3-5-6(11-7)12(1-2-13)4-10-5/h3-4,13H,1-2H2,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPHJACVZTYUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322443 | |

| Record name | 2-(2-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-56-9 | |

| Record name | NSC401243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.